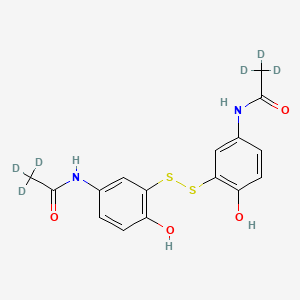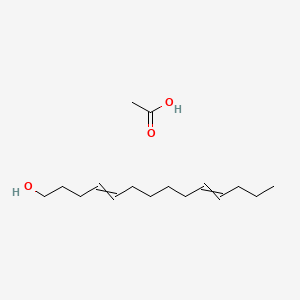
4,10-Tetradecadien-1-ol, acetate, (E,Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4,10-Tetradecadien-1-ol, acetate, (E,Z)-” is a chemical compound with the molecular formula C16H28O2 . It is also known by other names such as “(Z)-9- (E)-12-Tetradecadien-1-ol acetate”, “Z,E-9,12-Tetradecadien-1-yl acetate”, and "Z,E-9,12-Tetradecadien-1-ol acetate" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 3E,8Z-Tetradecadienyl acetate is derived from cis-4-Decen-1-ol, which is a reactant in the synthesis of epoxyisoprostanes as anti-inflammatory agents . A detailed synthesis scheme for a related compound, 4E,10Z-tetradecadien-1-ylacetate, has been described in a research paper . The synthesis involves a series of reactions including Grignard reaction, Claisen rearrangement, Wittig reaction, and acetylation .Molecular Structure Analysis
The molecular structure of “4,10-Tetradecadien-1-ol, acetate, (E,Z)-” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Safety And Hazards
The safety data sheet for a similar compound, (Z,E)-9,12-Tetradecadien-1-ol acetate, provides some general safety measures. These include not leaving an affected person unattended, removing the victim from the danger area, keeping the affected person warm, still and covered, and taking off immediately all contaminated clothing . In all cases of doubt, or when symptoms persist, medical advice should be sought .
properties
IUPAC Name |
acetic acid;tetradeca-4,10-dien-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h4-5,10-11,15H,2-3,6-9,12-14H2,1H3;1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWSJJVEFWOBML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCCCCC=CCCCO.CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70761959 |
Source


|
| Record name | Acetic acid--tetradeca-4,10-dien-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70761959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,10-Tetradecadien-1-ol, acetate, (E,Z)- | |
CAS RN |
105700-87-6 |
Source


|
| Record name | Acetic acid--tetradeca-4,10-dien-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70761959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

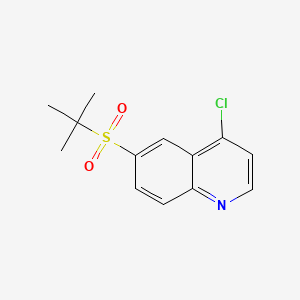
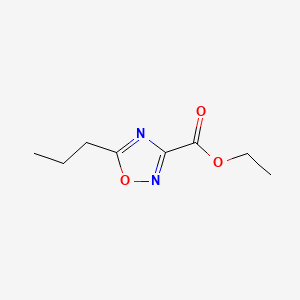
![4-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzonitrile](/img/structure/B580787.png)
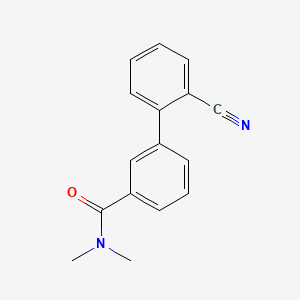
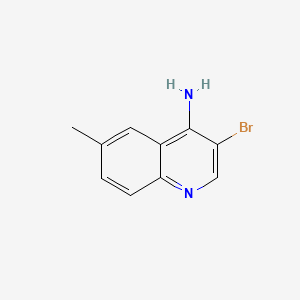
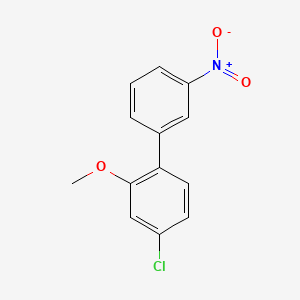
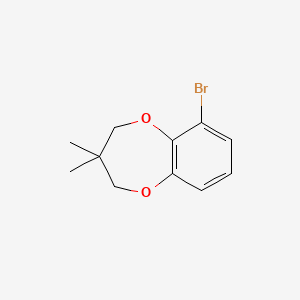
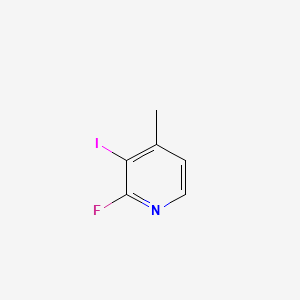
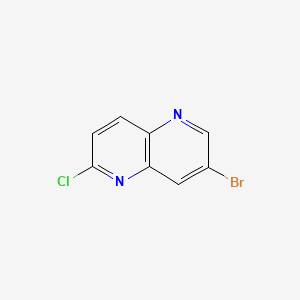

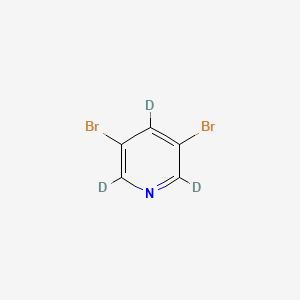
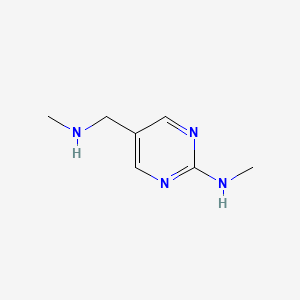
![(2R,4ar,7aS)-tert-butyl 2-(aminomethyl)hexahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate](/img/structure/B580805.png)
